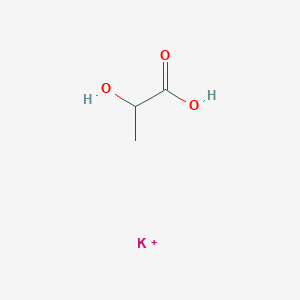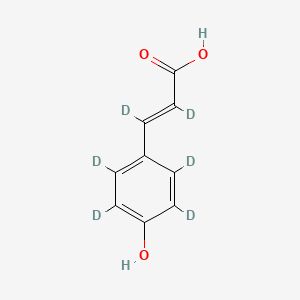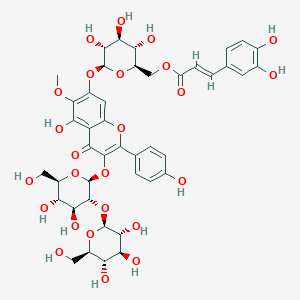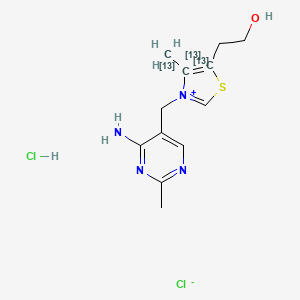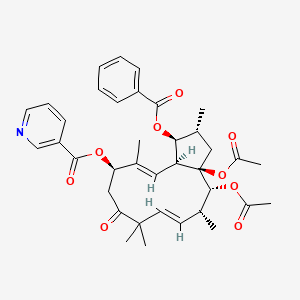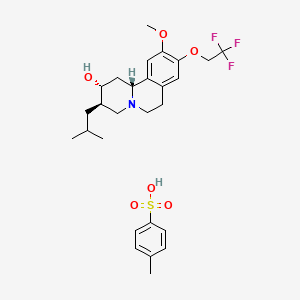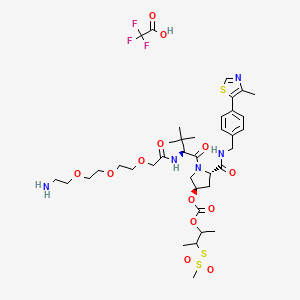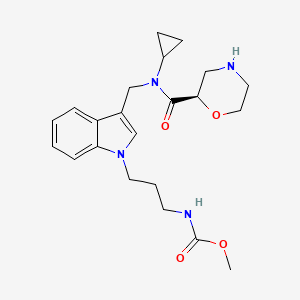
Renin inhibitor-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Renin inhibitor-1 is a pharmaceutical compound designed to inhibit the activity of renin, an enzyme responsible for hydrolyzing angiotensinogen to angiotensin I. This inhibition reduces the formation of angiotensin II, a peptide that plays a crucial role in regulating blood pressure and fluid balance. Renin inhibitors are used primarily in the treatment of hypertension and related cardiovascular conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Renin inhibitor-1 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving specific amino acids and peptide bonds.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s potency and bioavailability. This may involve reactions such as esterification, amidation, and hydrogenation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and efficacy.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are stringent to ensure consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Renin inhibitor-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Renin inhibitor-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of renin in physiological processes and disease states.
Medicine: Investigated for its potential in treating hypertension, heart failure, and chronic kidney disease.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
Renin inhibitor-1 exerts its effects by binding to the active site of renin, preventing it from cleaving angiotensinogen to angiotensin I. This inhibition disrupts the renin-angiotensin-aldosterone system, leading to decreased levels of angiotensin II. As a result, blood pressure is lowered, and fluid balance is maintained. The molecular targets include the active site residues of renin, and the pathways involved are primarily related to blood pressure regulation .
Comparación Con Compuestos Similares
Aliskiren: The first renin inhibitor to be marketed, used for hypertension.
Pepstatin: An early synthetic renin inhibitor with limited bioavailability.
Statine-containing inhibitors: Potent inhibitors with specific modifications to enhance efficacy.
Uniqueness: Renin inhibitor-1 stands out due to its high potency, selectivity, and improved bioavailability compared to earlier inhibitors. Its unique structure allows for effective inhibition of renin with minimal side effects .
Propiedades
Fórmula molecular |
C22H30N4O4 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
methyl N-[3-[3-[[cyclopropyl-[(2R)-morpholine-2-carbonyl]amino]methyl]indol-1-yl]propyl]carbamate |
InChI |
InChI=1S/C22H30N4O4/c1-29-22(28)24-9-4-11-25-14-16(18-5-2-3-6-19(18)25)15-26(17-7-8-17)21(27)20-13-23-10-12-30-20/h2-3,5-6,14,17,20,23H,4,7-13,15H2,1H3,(H,24,28)/t20-/m1/s1 |
Clave InChI |
NIPWZZBPFRFZBX-HXUWFJFHSA-N |
SMILES isomérico |
COC(=O)NCCCN1C=C(C2=CC=CC=C21)CN(C3CC3)C(=O)[C@H]4CNCCO4 |
SMILES canónico |
COC(=O)NCCCN1C=C(C2=CC=CC=C21)CN(C3CC3)C(=O)C4CNCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


